molecular formula C15H19N5O4 B6989517 tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

Cat. No.: B6989517
M. Wt: 333.34 g/mol
InChI Key: IJRQBBYQBJEWLF-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is a complex organic compound featuring a tert-butyl group, a pyridazinone moiety, and an oxadiazole ring

Properties

IUPAC Name

tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4/c1-14(2,3)23-13(22)18-15(5-4-6-15)12-17-11(24-20-12)9-7-10(21)19-16-8-9/h7-8H,4-6H2,1-3H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRQBBYQBJEWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NOC(=N2)C3=CC(=O)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate typically involves multiple steps, starting with the preparation of the core cyclobutyl structure, followed by the introduction of the pyridazinone and oxadiazole rings. Common synthetic routes include:

    Cyclobutyl Formation: This step often involves cyclization reactions under controlled conditions.

    Pyridazinone Introduction: The pyridazinone moiety can be introduced via condensation reactions with appropriate precursors.

    Oxadiazole Formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    tert-Butyl Carbamate Addition:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

tert-Butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and reactivity can be leveraged in the design of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitrogen-containing heterocycles.

    Industrial Applications: Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[5-(6-oxo-1H-pyridazin-4-yl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl group and a nitrogen-containing heterocycle but differs in its overall structure and reactivity.

    tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate:

    tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Similar in having a tert-butyl group and a nitrogen-containing ring, but with distinct chemical properties.

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